1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a complex organic compound characterized by its intricate molecular structure, which includes a phenyl group, a pyrimidinyl group, and a piperazinyl group linked to a pyridinyl moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a key role in cell signaling pathways.
Result of Action
Similar compounds have shown inhibitory activities with ic50 values in the micromolar range .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common approach is the reaction of phenyl isocyanate with 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the use of high-purity reagents and stringent purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is unique due to its specific structural features and potential applications. Similar compounds include:
Imatinib: Used in the treatment of leukemia, it shares structural similarities with the compound .
Trimetazidine: A drug used to treat angina, it contains a piperazine moiety similar to the one in the compound.
Properties
IUPAC Name |
1-phenyl-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c28-20(24-16-6-2-1-3-7-16)25-17-14-22-19(23-15-17)27-12-10-26(11-13-27)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFXBBEYYTFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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